molecular formula C9H8Cl2O B1627433 3-(3,5-Dichlorophenyl)propanal CAS No. 95333-97-4

3-(3,5-Dichlorophenyl)propanal

Cat. No. B1627433
CAS RN: 95333-97-4
M. Wt: 203.06 g/mol
InChI Key: GJSMIWZLHQYITP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

!Molecular Structure

Scientific Research Applications

Spectroscopic and Quantum Chemical Analysis

3-(3,5-Dichlorophenyl)propanal and its derivatives have been the subject of spectroscopic and quantum chemical analyses. For instance, Sivakumar et al. (2021) examined the molecular structure, spectroscopic properties, and quantum chemical parameters of a related molecule, 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone, using experimental and theoretical vibrational studies. This research aids in understanding the stability and charge distribution within the molecule, which is crucial for its potential applications (Sivakumar et al., 2021).

Molecular Docking and Antimicrobial Activity

The derivatives of 3-(3,5-Dichlorophenyl)propanal have been explored for their antimicrobial properties. Viji et al. (2020) carried out a comprehensive study on a similar compound, 2-[3-(4-Chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol, demonstrating its antimicrobial activities. Molecular docking techniques helped identify its interaction with various proteins, highlighting its potential as an antimicrobial agent (Viji et al., 2020).

Crystal Structure Analysis

The crystal structure and intermolecular interactions of compounds related to 3-(3,5-Dichlorophenyl)propanal have been a significant area of study. For example, research by Jasinski et al. (2007) on a related compound, (2E)-3-(3,5-Dichloro-4-methoxy-2,6-dimethylphenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one, involved analyzing the crystal packing and hydrogen bonding, providing insights into its molecular conformation (Jasinski et al., 2007).

Fungicidal Applications

There is ongoing research into the fungicidal properties of 3-(3,5-Dichlorophenyl)propanal derivatives. Studies by Liu et al. (2008) on 3,5-diarylpyrazole derivatives, which are structurally related, demonstrated significant inhibition against various fungal pathogens, indicating the potential of these compounds as fungicides (Liu et al., 2008).

Future Directions

: Image source: Sigma-Aldrich .

properties

IUPAC Name

3-(3,5-dichlorophenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSMIWZLHQYITP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592880
Record name 3-(3,5-Dichlorophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dichlorophenyl)propanal

CAS RN

95333-97-4
Record name 3,5-Dichlorobenzenepropanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95333-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,5-Dichlorophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Zhang, KT Zhao, SG Fox, J Kim… - Journal of medicinal …, 2015 - ACS Publications
Pyrazolone derivatives have previously been found to be inhibitors of Cu/Zn superoxide dismutase 1 (SOD1)-dependent protein aggregation, which extended survival of an amyotrophic …
Number of citations: 16 pubs.acs.org
BC Gay - 2012 - conservancy.umn.edu
Cyclic Enaminones: Synthons for Piperidine Containing Natural Products and Natural Product Analogs. Cyclic enaminones are important synthetic intermediates for the preparation of …
Number of citations: 1 conservancy.umn.edu

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